

# Vericiguat: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



**Vericiguat** is a novel, orally administered soluble guanylate cyclase (sGC) stimulator.[1][2][3] It is indicated for the treatment of symptomatic chronic heart failure in adult patients with a reduced ejection fraction who have recently experienced a worsening event.[4][5] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

#### **Chemical Identity and Structure**

**Vericiguat** is a complex heterocyclic molecule belonging to the pyrazolopyridine class of compounds. Its structure has been optimized to reduce susceptibility to oxidative metabolism, which contributes to its long half-life and allows for once-daily dosing.

Table 1: Chemical Identifiers for Vericiguat



| Identifier        | Value                                                                                                            | Reference    |
|-------------------|------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate |              |
| CAS Number        | 1350653-20-1                                                                                                     |              |
| Molecular Formula | C19H16F2N8O2                                                                                                     |              |
| Molecular Weight  | 426.39 g/mol                                                                                                     | <del>-</del> |
| Synonyms          | BAY 1021189, MK-1242                                                                                             | <del>-</del> |

## **Physicochemical Properties**

**Vericiguat** is a white to yellowish powder. Its physicochemical characteristics are critical for its absorption, distribution, and formulation. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating high permeability and low solubility.

Table 2: Physicochemical Properties of Vericiguat

| Property      | Value                          | Ref |
|---------------|--------------------------------|-----|
| Melting Point | 149-158 °C                     |     |
| рКа           | 4.7 (basic)                    | •   |
| Log P         | 2.99                           |     |
|               | - Freely soluble in dimethyl   |     |
|               | sulfoxide- Slightly soluble in |     |
|               | acetone- Very slightly soluble |     |
| Solubility    | in ethanol, acetonitrile,      |     |
|               | methanol, ethyl acetate-       |     |
|               | Practically insoluble in 2-    |     |
|               | propanol                       | _   |
| BCS Class     | Class II                       |     |



## Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

**Vericiguat**'s therapeutic effect is derived from its direct stimulation of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. In heart failure, this pathway is impaired due to decreased NO bioavailability and sGC dysfunction, leading to reduced levels of cyclic guanosine monophosphate (cGMP). This reduction contributes to myocardial and vascular dysfunction.

#### Vericiguat acts through a dual mechanism:

- Direct sGC Stimulation: It directly stimulates sGC, independent of NO, leading to increased cGMP production.
- Sensitization to NO: It sensitizes sGC to endogenous NO, enhancing the enzyme's response even at low NO concentrations.

The subsequent increase in intracellular cGMP activates protein kinase G (PKG), which mediates several beneficial downstream effects, including vasodilation, and reductions in cardiac fibrosis, hypertrophy, and inflammation.





Click to download full resolution via product page

Caption: Vericiguat's Mechanism of Action on the NO-sGC-cGMP Pathway.

## Pharmacokinetic and Pharmacodynamic Properties

**Vericiguat** exhibits a pharmacokinetic profile suitable for once-daily oral administration. Its absorption is significantly improved when taken with food, which also reduces pharmacokinetic variability.

Table 3: Pharmacokinetic Properties of Vericiguat in Patients with Heart Failure



| Parameter                         | Value                                                                                                                       | Reference |
|-----------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Bioavailability                   | ~93% (with food)                                                                                                            | _         |
| Tmax (Time to max. concentration) | ~4 hours (with food)                                                                                                        |           |
| Cmax (at 10 mg dose)              | 350 mcg/L                                                                                                                   | -         |
| AUC (at 10 mg dose)               | 6,680 mcg·h/L                                                                                                               |           |
| Volume of Distribution (Vd)       | ~44 L                                                                                                                       | _         |
| Plasma Protein Binding            | ~98% (primarily to albumin)                                                                                                 | _         |
| Metabolism                        | Primarily via glucuronidation (UGT1A9 and UGT1A1) to an inactive N-glucuronide metabolite. <5% via CYP- mediated oxidation. |           |
| Half-life (t½)                    | ~30 hours                                                                                                                   | _         |
| Clearance                         | ~1.3 L/h                                                                                                                    | _         |
| Excretion                         | ~53% in urine (as inactive<br>metabolite), ~45% in feces (as<br>unchanged drug)                                             | _         |

Pharmacodynamically, **Vericiguat** causes relaxation of vascular smooth muscle, leading to vasodilation. In clinical studies, this resulted in small mean reductions in systolic blood pressure (~1-2 mmHg greater than placebo).

## **Synthesis and Manufacturing**

The synthesis of **Vericiguat** involves a multi-step process. While proprietary details are not fully public, key steps described in the literature involve the construction of two main heterocyclic cores followed by their coupling.

A generalized workflow includes:



- Formation of the Pyrazolopyridine Core: Construction of the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate. This involves the condensation of a 5-amino-1H-pyrazole-3-carboxylate with an appropriate aldehyde.
- Formation of the Pyrimidine Moiety: Synthesis of a pyrimidine-4,5,6-triamine derivative. This can be achieved through the reaction of [(E)-phenyldiazenyl]malononitrile with an amidine.
- Coupling and Final Modification: The two core structures are coupled, followed by final chemical modifications, such as the introduction of the methyl carbamate group, to yield the final Vericiguat molecule.



Click to download full resolution via product page

Caption: Simplified workflow for the synthesis of Vericiguat.

### **Analytical Methodologies**

Robust analytical methods are essential for the quantification of **Vericiguat** in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the primary techniques employed.



### **High-Performance Liquid Chromatography (HPLC)**

Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of Vericiguat.

Table 4: Example HPLC Method Parameters for Vericiguat Analysis

| Parameter      | Description                                                             | Reference |
|----------------|-------------------------------------------------------------------------|-----------|
| Column         | Phenomenex Luna C18 (150<br>mm × 4.6 mm, 5 μm)                          |           |
| Mobile Phase   | Acetonitrile: Methanol: Water with 0.1% Triethylamine (50:10:40, v/v/v) |           |
| Flow Rate      | 1.0 mL/min                                                              | _         |
| Detection      | UV at 258 nm                                                            | _         |
| Retention Time | ~4.06 minutes                                                           | _         |

#### Experimental Protocol Outline (HPLC):

- Standard Preparation: A standard stock solution of **Vericiguat** is prepared by dissolving a known quantity in a suitable solvent like methanol. Working standards are prepared by serial dilution.
- Sample Preparation (Tablets): A number of tablets are weighed and ground to a fine powder. A portion of the powder equivalent to a specific dose is dissolved in the solvent, sonicated to ensure complete dissolution, and diluted to the final concentration.
- Chromatography: The prepared standard and sample solutions are injected into the HPLC system.
- Quantification: The peak area of Vericiguat in the sample chromatogram is compared to the
  peak area from the standard to determine the concentration. The method must be validated
  according to ICH guidelines for linearity, accuracy, precision, and robustness.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. thecvc.ca [thecvc.ca]
- 2. Thieme E-Journals Synfacts / Full Text [thieme-connect.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Vericiguat Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vericiguat: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611664#the-chemical-structure-and-properties-of-vericiguat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com